![molecular formula C23H21N3O2S B3001778 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895428-81-6](/img/structure/B3001778.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

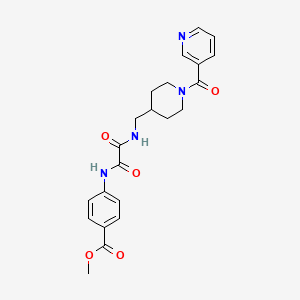

The compound "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) acetamide compounds involves refluxing benzothiazoles with acetic acid, which suggests that a similar approach could potentially be used for synthesizing the compound of interest . The synthesis of other related compounds, such as N-(thieno[2,3-b]pyridin-3-yl)acetamide derivatives, starts from different precursors like 2-chloronicotinonitrile, indicating that the synthesis of such compounds can vary widely depending on the desired substituents .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These methods could be applied to determine the structure of "this compound". The crystal structure of a related compound was found to crystallize in the monoclinic space group, which might suggest a similar crystalline behavior for the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of biological activities, such as antifungal and insecticidal activities . Additionally, the interaction with DNA bases has been studied, where certain compounds act as electron acceptors or donors . This implies that "this compound" may also participate in such biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through spectroscopic and computational methods. For instance, the electronic properties and charge transfer characteristics of a similar compound were studied using density functional theory (DFT), which could be a useful approach to predict the properties of the compound of interest . The thermodynamic properties of these compounds have also been calculated, which could inform the stability and reactivity of "this compound" under various conditions .

Scientific Research Applications

Anticancer Activity

- Certain derivatives of this compound have shown potential in cancer treatment. For instance, 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a structural similarity, demonstrated appreciable cancer cell growth inhibition in several cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

- Another study synthesized new pyridine linked thiazole derivatives and tested their cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some compounds revealed promising anticancer activity (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity

- Novel thiazole derivatives, including those with a similar structure to the compound , were synthesized and demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Miscellaneous Applications

- Research into hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, a class of compounds related to the one , revealed interesting photophysical properties. These studies are important for understanding molecular interactions and can have implications in various scientific fields (Balijapalli et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine .

Result of Action

The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve, indicating enhanced receptor activity . This can lead to various molecular and cellular effects, depending on the specific physiological context.

Future Directions

The compound represents a novel class of M4 positive allosteric modulators . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and evaluating its potential therapeutic applications. It could also be interesting to explore its selectivity versus other muscarinic subtypes .

properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-16-10-11-19(28-2)21-22(16)29-23(25-21)26(15-18-9-6-12-24-14-18)20(27)13-17-7-4-3-5-8-17/h3-12,14H,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCMBPQTBPAGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

methanone](/img/structure/B3001702.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)